4,6-Dimethyl-2-pyrimidinethiol hydrochloride hydrate
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Overview
Description
4,6-Dimethyl-2-pyrimidinethiol hydrochloride hydrate is a chemical compound with the molecular formula C6H8N2S·HCl·H2O. It is also known by other names such as 2-Mercapto-4,6-dimethylpyrimidine hydrochloride hydrate. This compound is a yellow solid and is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-pyrimidinethiol hydrochloride hydrate typically involves the reaction of 4,6-dimethyl-2-pyrimidinethiol with hydrochloric acid in the presence of water. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired hydrate form .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using batch or continuous processes. The reaction is carried out in reactors equipped with temperature and pH control systems to optimize yield and purity. The product is then purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-pyrimidinethiol hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The pyrimidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: The corresponding thiol.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4,6-Dimethyl-2-pyrimidinethiol hydrochloride hydrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-pyrimidinethiol hydrochloride hydrate involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or activation of enzymatic activity. The pyrimidine ring can interact with nucleic acids, affecting DNA and RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-Mercapto-4,6-dimethylpyrimidine
- 4,6-Dimethyl-2-mercaptopyrimidine
- 4,6-Dimethylpyrimidine-2-thiol
- 4,6-Dimethylpyrimidine-2-thione
Uniqueness
4,6-Dimethyl-2-pyrimidinethiol hydrochloride hydrate is unique due to its hydrate form, which enhances its solubility and stability compared to its non-hydrated counterparts. This makes it more suitable for certain industrial and pharmaceutical applications .
Properties
CAS No. |
107708-07-6 |
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Molecular Formula |
C6H11ClN2OS |
Molecular Weight |
194.68 g/mol |
IUPAC Name |
4,6-dimethyl-1H-pyrimidine-2-thione;hydrate;hydrochloride |
InChI |
InChI=1S/C6H8N2S.ClH.H2O/c1-4-3-5(2)8-6(9)7-4;;/h3H,1-2H3,(H,7,8,9);1H;1H2 |
InChI Key |
CAMXYTXYSFTDNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=S)N1)C.O.Cl |
Origin of Product |
United States |
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